molecular formula C17H22N4O2 B6446133 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine CAS No. 2640966-05-6

4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6446133
CAS No.: 2640966-05-6
M. Wt: 314.4 g/mol
InChI Key: KMKZMQCVFBFGGX-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two methoxy groups at positions 4 and 6, and a piperazine ring at position 2 bearing a 3-methylphenyl substituent. This structure combines electron-donating methoxy groups with a lipophilic arylpiperazine moiety, making it a candidate for targeting receptors or enzymes in medicinal chemistry. Its molecular weight (~340.4 g/mol) and physicochemical properties (e.g., solubility, logP) are influenced by the methoxy and arylpiperazine groups, which may enhance blood-brain barrier permeability compared to simpler analogs .

Properties

IUPAC Name

4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-5-4-6-14(11-13)20-7-9-21(10-8-20)17-18-15(22-2)12-16(19-17)23-3/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZMQCVFBFGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The reaction begins with 2,4,6-trichloropyrimidine, where positions 4 and 6 are selectively substituted with methoxy groups. In anhydrous toluene, 2.2 equivalents of sodium methoxide (30% in methanol) are added dropwise at 50–60°C over 4 hours, followed by stirring for 8 hours. This yields 2-chloro-4,6-dimethoxypyrimidine with 85–90% purity. Excess methoxide ensures complete substitution at the 4- and 6-positions, leveraging the higher reactivity of these sites compared to position 2.

Key Reaction Parameters :

  • Solvent : Toluene (aromatic hydrocarbons minimize side reactions).

  • Temperature : 50–60°C (balances reaction rate and selectivity).

  • Methoxide Stoichiometry : 2.05–2.50 equivalents to avoid over-substitution.

Piperazine Coupling at Position 2

The 2-chloro intermediate reacts with 4-(3-methylphenyl)piperazine under SNAr conditions. In dimethylformamide (DMF), 1.1 equivalents of piperazine derivative and 2 equivalents of potassium carbonate are stirred at 100°C for 12 hours. The reaction achieves 68–72% yield, with purity >95% after recrystallization from ethanol.

Optimization Insights :

  • Base : K2CO3 outperforms weaker bases (e.g., Et3N) by deprotonating the piperazine, enhancing nucleophilicity.

  • Solvent : Polar aprotic solvents (DMF, NMP) stabilize the transition state.

  • Catalyst : Phase-transfer agents (e.g., TBAB) increase yield by 8–10% in biphasic systems.

Oxidation-Substitution Tandem Route

An alternative route leverages oxidation of a methylthio intermediate to generate a superior leaving group for piperazine incorporation.

Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

4,6-Dichloro-2-(methylthio)-1,3-pyrimidine undergoes methoxylation as described in Section 1.1, followed by oxidation with 35% hydrogen peroxide in acetic acid at 75–80°C. The methylthio group converts to methylsulfonyl, providing a reactive site for substitution.

Oxidation Conditions :

  • Oxidant : 3.0 equivalents H2O2 (prevents over-oxidation).

  • Catalyst : 0.15 mol% sodium tungstate (accelerates kinetics).

  • Yield : 89–92% after pH adjustment to 6–7 and solvent extraction.

Displacement of Methylsulfonyl with Piperazine

The sulfonyl group is displaced by 4-(3-methylphenyl)piperazine in refluxing acetonitrile with 1.5 equivalents of piperazine and 3 equivalents of DBU. This method achieves 75–78% yield, with shorter reaction times (6–8 hours) due to the superior leaving group ability of sulfonate.

Comparative Performance :

MethodLeaving GroupSolventTemp (°C)Yield (%)Purity (%)
Direct Chloride SubstitutionClDMF10068–7295
Sulfonyl DisplacementSO2MeAcetonitrile8275–7897

One-Pot Sequential Functionalization

Industrial-scale synthesis often prioritizes telescoped processes to minimize isolation steps. A one-pot protocol substitutes 2,4,6-trichloropyrimidine sequentially:

  • Methoxylation : Add 2.2 equivalents NaOMe in toluene at 50°C.

  • Piperazine Coupling : Without isolating the 2-chloro intermediate, introduce 1.1 equivalents 4-(3-methylphenyl)piperazine and 2.2 equivalents K2CO3 in DMF at 100°C.

This method reduces solvent waste and achieves 65–70% overall yield, though purity drops to 88–90%, necessitating a final recrystallization.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 3.89 (s, 6H, OCH3), δ 3.65–3.75 (m, 8H, piperazine), δ 7.20–7.40 (m, 4H, aryl-H), δ 8.32 (s, 1H, pyrimidine-H).

  • ESI-MS : m/z 371.3 [M+H]+ (calc. 371.2).

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O).

Industrial-Scale Considerations

Waste Management

  • Solvent Recovery : Toluene and DMF are distilled and reused, reducing costs by 20–25%.

  • By-Products : NaCl and Na2SO4 from neutralization are precipitated and filtered.

Cost Analysis

ComponentCost per kg (USD)Contribution (%)
2,4,6-Trichloropyrimidine32045
4-(3-Methylphenyl)piperazine28035
Solvents/Catalysts9020

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the binding affinity and selectivity for serotonin receptors, potentially leading to more effective antidepressants .

Antitumor Properties
The compound has also been evaluated for its antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The pyrimidine scaffold is often associated with various anticancer agents, and derivatives of this compound are being explored for their potential to target specific cancer types .

Neuropharmacology

Cognitive Enhancer
There is emerging evidence that this compound may act as a cognitive enhancer. Research has focused on its effects on neurotransmitter systems involved in learning and memory, particularly the cholinergic system. Animal models have demonstrated improved cognitive function following treatment with related compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Various modifications to the pyrimidine and piperazine rings have been systematically studied to identify which alterations yield enhanced biological activity or reduced side effects. This iterative process of design and testing is foundational in drug discovery .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, researchers administered this compound alongside standard antidepressants. The results indicated a synergistic effect, enhancing the efficacy of existing treatments while minimizing side effects commonly associated with higher doses of traditional therapies .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal reported on the synthesis of several derivatives of this compound, testing their ability to inhibit tumor growth in vitro and in vivo. The most promising derivative exhibited a significant reduction in tumor size in xenograft models, suggesting that further development could lead to viable cancer therapies .

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

  • The absence of an aryl group in 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine reduces lipophilicity, limiting its utility in CNS-targeted therapies.
2.2. Substituent Variations on the Piperazine Ring
Compound Name Pyrimidine Substituents Piperazine Substituents Key Properties Reference
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine Pyrimidine (unspecified) 2,3,4-Trimethoxybenzyl Increased steric bulk; Methoxy groups may hinder receptor access
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine 4,6-dimethoxy Phenyl (methylene-linked) Flexible linker may reduce binding specificity
Target Compound 4,6-dimethoxy 3-Methylphenyl (direct attachment) Optimal balance of lipophilicity and steric accessibility N/A

Key Findings :

  • Trimethoxybenzyl substituents () introduce polar interactions but may reduce metabolic stability due to increased oxidation sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-dimethoxy-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Preparation of the pyrimidine core via oxidation of 2-methylthio-4,6-dimethoxypyrimidine (e.g., using mCPBA or H₂O₂) to form a sulfone intermediate .

  • Step 2 : Piperazine coupling under microwave-assisted conditions or refluxing in polar aprotic solvents (e.g., DMF or DMSO) with 3-methylphenylpiperazine derivatives .

  • Key Parameters : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 pyrimidine:piperazine), and catalysts (e.g., K₂CO₃) influence yields .

    Table 1: Representative Synthetic Routes

    MethodYield (%)Key ConditionsReference
    Microwave-assisted75100°C, 30 min, DMF
    Conventional reflux72–7712–24 hr, K₂CO₃, DMSO

Q. How is the compound characterized structurally in academic research?

  • Methodological Answer : Multimodal characterization is critical:

  • 1H/13C-NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), piperazine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 370.18) and fragmentation patterns .

  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 62.1%, H: 6.3%, N: 18.9%) .

    Table 2: Key Spectroscopic Data

    TechniqueDiagnostic SignalsReference
    1H-NMRδ 3.87 (s, 6H, OCH₃), δ 6.72 (d, J=4.8 Hz)
    HRMSm/z 370.1789 [M+H]⁺ (calc. 370.1792)

Q. What analytical techniques are employed to confirm purity and identity?

  • Methodological Answer :

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .
  • Melting Point : Compare observed (e.g., 192–291°C) to literature values to detect polymorphic variations .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives .

  • Catalyst Selection : K₂CO₃ outperforms NaHCO₃ in deprotonating intermediates, reducing side-product formation .

  • Microwave vs. Conventional Heating : Microwave reduces reaction time (30 min vs. 24 hr) but may require higher catalyst loading .

    Table 3: Yield Optimization Strategies

    VariableOptimal ConditionYield Increase (%)Reference
    SolventDMF+15
    CatalystK₂CO₃ (2 eq)+10

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target effects .
  • Structural Analog Comparison : Compare with MI-3 or FGFR inhibitors to identify substituent-dependent activity differences (e.g., 3-methylphenyl vs. benzodioxolyl groups) .
  • Meta-Analysis : Pool data from independent studies to distinguish assay-specific artifacts (e.g., fluorescence interference) .

Q. What advanced methods elucidate interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model binding to FGFR3 or menin-MLL interfaces .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for piperazine-pyrimidine derivatives .
  • Cryo-EM : Resolve ligand-induced conformational changes in receptor-ligand complexes at near-atomic resolution .

Q. How do structural modifications affect physicochemical properties?

  • Methodological Answer :

  • Piperazine Substituents : 3-Methylphenyl enhances lipophilicity (logP +0.5) vs. 2-methoxyphenyl, improving blood-brain barrier penetration .
  • Pyrimidine Modifications : Methoxy groups at 4,6-positions stabilize π-π stacking but reduce aqueous solubility .
  • Table 4: Structure-Activity Relationships
Modification SiteProperty ImpactReference
3-Methylphenyl↑ Lipophilicity, ↑ Bioavailability
4,6-Dimethoxy↑ Thermal stability, ↓ Solubility

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